

commercial availability and suppliers of Ethyl 3-amino-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-amino-1H-indole-2-carboxylate

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Technical Guide: Ethyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and potential biological applications of **Ethyl 3-amino-1H-indole-2-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Properties

Ethyl 3-amino-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules. Its chemical structure and key properties are summarized below.

Property	Value	Reference
CAS Number	87223-77-6	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	204.23 g/mol	[1]
Appearance	Solid	
Purity	97% - 98%	[1]
Storage Temperature	2-8°C, Keep in a dark, dry, and sealed place	
InChI Key	GQXOMZRZCLHBSH-UHFFFAOYSA-N	
Canonical SMILES	CCOC(=O)C1=C(N)C2=CC=C C=C2N1	

Commercial Availability and Suppliers

Ethyl 3-amino-1H-indole-2-carboxylate is available from several commercial chemical suppliers. The following table provides a summary of known vendors, including product numbers, purity, and available quantities.

Supplier	Product Number	Purity	Available Quantities
ChemUniverse	P62044	97%	100mg, 250mg, 1g, Bulk
Sigma-Aldrich (Ambeed, Inc.)	AMBH9884D6AA	98%	Inquire
Oakwood Chemical	015427	Inquire	Inquire

Pricing and lead times are subject to change and should be confirmed with the respective suppliers.

Synthesis and Characterization

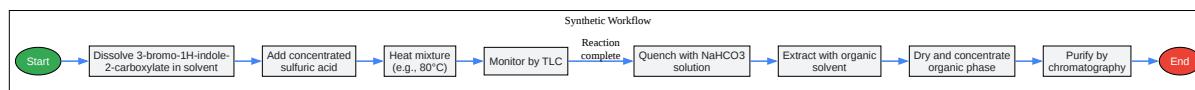
While a specific, detailed experimental protocol for the synthesis of the parent **Ethyl 3-amino-1H-indole-2-carboxylate** is not readily available in the public domain, a recently published method for the synthesis of its substituted derivatives provides a valuable reference. The general synthetic approach often involves the cyclization of a substituted aniline precursor.

Representative Experimental Protocol: Synthesis of Substituted Ethyl 3-amino-1H-indole-2-carboxylates

A recent study outlines a general procedure for the synthesis of various substituted ethyl 3-((aryl)amino)-1H-indole-2-carboxylates. This protocol can likely be adapted for the synthesis of the parent compound. The key steps are outlined below.

General Procedure:

- A solution of the appropriate 3-bromo-1H-indole-2-carboxylate is prepared in a suitable solvent (e.g., anhydrous ethanol).
- Concentrated sulfuric acid is added dropwise to the solution.
- The reaction mixture is heated (e.g., at 80°C) and monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the crude product, which can be further purified by chromatography.



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A generalized workflow for the synthesis of indole-2-carboxylates.

Spectroscopic Data of a Representative Derivative (Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate)[3]

- ¹H NMR (400 MHz, DMSO-d₆) δ: 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, J = 8.0 Hz, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, J = 6.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).
- ¹³C NMR (100 MHz, DMSO-d₆) δ: 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69.
- ESI-HRMS (m/z): [M + H]⁺ calculated for C₁₇H₁₅ClN₂O₂: 315.0900; found: 315.0907.

Potential Biological Applications and Research Directions

While specific biological activity data for **Ethyl 3-amino-1H-indole-2-carboxylate** is limited in publicly available literature, the indole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The 2-aminoindole and indole-2-carboxylate motifs, in particular, have been extensively investigated for their therapeutic potential.

Anticancer Activity

The indole nucleus is a core component of many anticancer agents. Research on related indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.[2] These compounds often exert their effects by inhibiting key

signaling molecules involved in cancer cell growth and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[3]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.

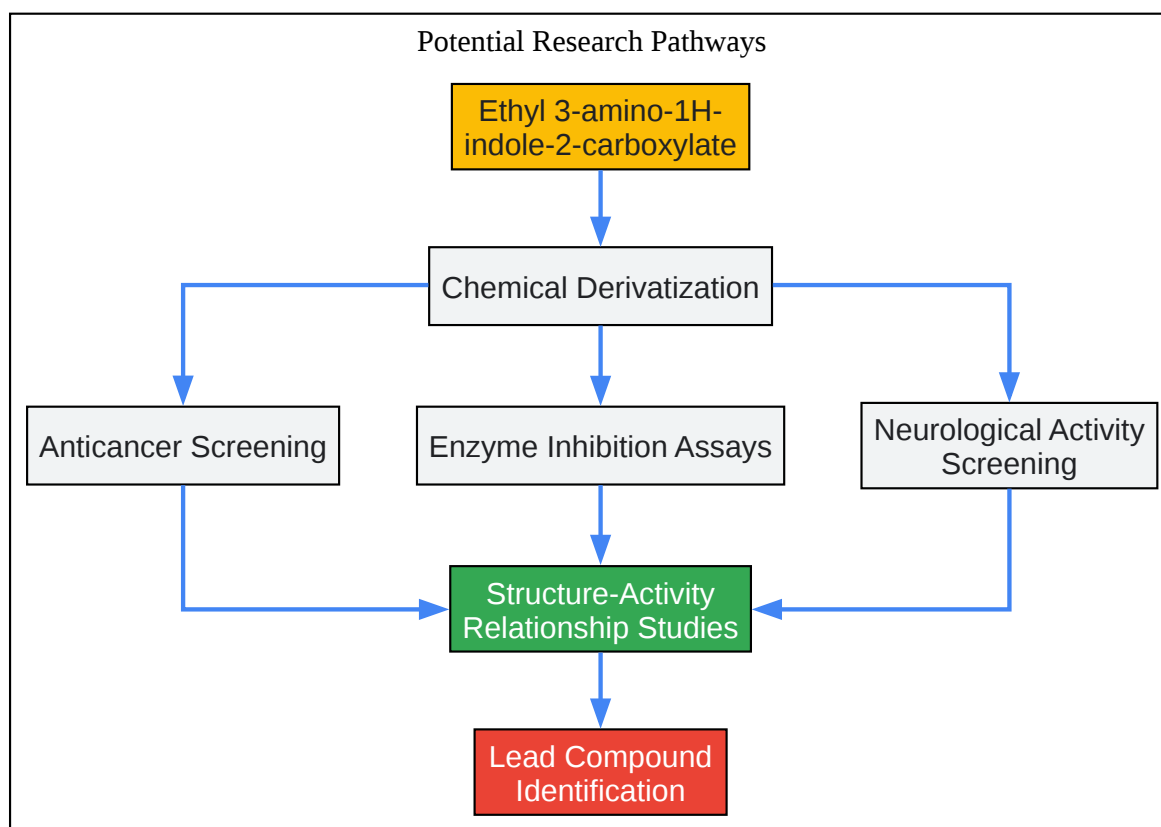
Neuroscience and Receptor Modulation

The indole structure is central to the neuro-transmitters serotonin and melatonin. Synthetic indole derivatives are frequently explored for their ability to modulate various receptors in the central nervous system. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor.[4]

Future Research Directions

Given the established biological significance of the indole scaffold, **Ethyl 3-amino-1H-indole-2-carboxylate** represents a valuable starting point for further investigation. Potential research avenues include:

- Synthesis of a diverse library of derivatives: The amino and carboxylate functionalities provide convenient handles for chemical modification to explore structure-activity relationships.
- Screening for anticancer activity: Evaluating the compound and its derivatives against a panel of cancer cell lines could uncover novel antiproliferative agents.
- Enzyme inhibition assays: Testing against a broad range of clinically relevant enzymes could identify new therapeutic targets.
- Investigation of neurological effects: Given the prevalence of the indole motif in neuroactive compounds, exploring its potential to modulate CNS receptors is a promising area of research.



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Logical flow for the exploration of **Ethyl 3-amino-1H-indole-2-carboxylate** in drug discovery.

Conclusion

Ethyl 3-amino-1H-indole-2-carboxylate is a commercially available compound with a chemical scaffold that holds significant promise for the development of novel therapeutic agents. While specific biological data for this exact molecule is currently sparse, the well-documented activities of related indole derivatives provide a strong rationale for its further investigation in various therapeutic areas, particularly in oncology and neuroscience. This guide serves as a foundational resource to aid researchers in sourcing, synthesizing, and exploring the potential of this intriguing molecule.

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